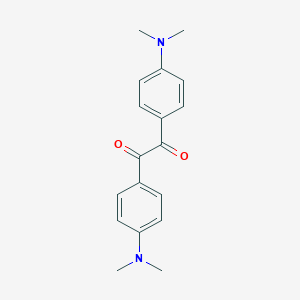

4,4'-Bis(dimetilamino)bencilo

Descripción general

Descripción

4,4'-Bis(dimethylamino)benzil (BDMAB) is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a white, crystalline solid that is soluble in organic solvents and is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It is also used as a stabilizer in the production of azo dyes, and as an intermediate in the synthesis of pharmaceuticals. BDMAB has been studied extensively in scientific research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

C18H20N2O2 C_{18}H_{20}N_{2}O_{2} C18H20N2O2

, es una molécula orgánica versátil utilizada en diversos campos de investigación .Electrónica orgánica

Este compuesto encuentra aplicaciones en electrónica orgánica, particularmente en el desarrollo de diodos emisores de luz orgánicos (OLED) y otros dispositivos optoelectrónicos . Sus propiedades electrónicas lo hacen adecuado para su uso como material donador de electrones, lo cual es esencial para el transporte de cargas en estos dispositivos.

Safety and Hazards

4,4’-Bis(dimethylamino)benzil is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage, is suspected of causing genetic defects, and may cause cancer . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Mecanismo De Acción

Mode of Action

It is known that the compound is a derivative of michler’s ketone , which is a precursor to triarylmethane dyes . This suggests that it may interact with its targets in a similar manner to other triarylmethane dyes.

Biochemical Pathways

As a derivative of Michler’s ketone, it may be involved in the synthesis of triarylmethane dyes

Propiedades

IUPAC Name |

1,2-bis[4-(dimethylamino)phenyl]ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-19(2)15-9-5-13(6-10-15)17(21)18(22)14-7-11-16(12-8-14)20(3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFUVYIDYFXFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278667 | |

| Record name | 4,4'-Bis(dimethylamino)benzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17078-27-2 | |

| Record name | 17078-27-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Bis(dimethylamino)benzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the byproducts formed during the synthesis of 4,4′-Bis(dimethylamino)benzil?

A1: The abstract mentions Crystal Violet as a byproduct formed during the synthesis of 4,4′-Bis(dimethylamino)benzil [].

Q2: What are some keywords associated with the synthesis of 4,4′-Bis(dimethylamino)benzil?

A2: The abstract lists "acylation" and "oxalyl chloride, toxicity" as keywords associated with the synthesis []. This suggests that the synthesis procedure involves an acylation reaction utilizing oxalyl chloride, a reagent known for its toxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)